3-[1-(Methylsulfanyl)ethyl]aniline
Description
3-[1-(Methylsulfanyl)ethyl]aniline is a substituted aniline derivative featuring a methylsulfanyl-ethyl group at the meta position of the aromatic ring. The methylsulfanyl (SCH₃) group contributes to lipophilicity, while the aniline moiety enables participation in coupling reactions or hydrogen bonding, making it a valuable intermediate in drug synthesis .
Properties
IUPAC Name |
3-(1-methylsulfanylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTQWAREBXRUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfanyl)ethyl]aniline typically involves the reaction of 3-nitroacetophenone with methyl mercaptan under reducing conditions to form the corresponding aniline derivative . The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfanyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like iron powder or tin chloride.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, tin chloride, hydrochloric acid
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Aniline derivatives
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines
Scientific Research Applications
Chemistry
3-[1-(Methylsulfanyl)ethyl]aniline serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
| Reduction | Iron powder | Aniline derivatives |
| Substitution | Nitric acid | Nitroanilines |
Biology
The compound is being investigated for its potential biological activities. Studies suggest that it interacts with various enzymes and receptors, which could lead to significant therapeutic applications.
Antitumor Activity:
Research indicates that derivatives of this compound exhibit notable antitumor properties against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 5.0 |
| Compound B | MCF-7 (Breast) | 7.2 |
| Compound C | A549 (Lung) | 6.5 |
These findings highlight the compound's potential as a lead structure for developing new anticancer agents.
Medicine
In medicinal chemistry, this compound is explored for its role as a building block in drug development. Its ability to act as a nucleophile enhances its reactivity in forming new pharmaceutical compounds.
Case Study:
A study on related compounds demonstrated that modifications to the aniline structure can significantly enhance potency against specific cancer types .
Industry
This compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfanyl)ethyl]aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the aniline group donates electrons to form new bonds . Additionally, the methylsulfanyl group can undergo oxidation to form reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[1-(Methylsulfanyl)ethyl]aniline with key analogs, focusing on structural variations, physicochemical properties, and pharmacological relevance.
2.1 Structural and Functional Group Variations
2.3 Physicochemical Properties
- Lipophilicity : Methylsulfanyl groups (logP ~2.5) balance solubility and membrane permeability. Ethylsulfanyl or branched alkyl chains increase logP, favoring blood-brain barrier penetration .
- Polarity : Sulfonyl derivatives (e.g., CAS 1375068-98-6) exhibit higher polarity due to the sulfone group, improving aqueous solubility but reducing passive diffusion .
2.4 Pharmacological Relevance
- Thienoquinoline Derivatives: Compounds with methylsulfanyl groups () show activity in CNS disorders, likely due to receptor binding modulated by sulfur’s electronegativity .
- 5-HT6 Receptor Ligands : 2-(Methylsulfanyl)-3,4-dihydroquinazoline derivatives () demonstrate low basicity, a trait beneficial for CNS-targeting drugs to avoid off-target interactions .
Biological Activity
Overview
3-[1-(Methylsulfanyl)ethyl]aniline, with the CAS number 1215308-75-0, is an organic compound that has garnered interest due to its potential biological activities. This compound is characterized by a methylsulfanyl group attached to an ethyl chain, which is linked to an aniline moiety. Its unique structure allows for various chemical reactions and potential interactions with biological targets.
- Molecular Formula : C10H15NS
- Appearance : Colorless to yellow liquid with a strong odor.
- Synthesis : Typically synthesized through the reaction of 3-nitroacetophenone with methyl mercaptan under reducing conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of both the aniline and methylsulfanyl groups enhances its reactivity, allowing it to act as a nucleophile in substitution reactions. This characteristic is crucial for its potential applications in medicinal chemistry.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor properties. In a study evaluating various analogs, compounds similar to this aniline derivative showed promising results against several cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 5.0 |
| Compound B | MCF-7 (Breast) | 7.2 |
| Compound C | A549 (Lung) | 6.5 |
These findings suggest that modifications to the aniline structure can enhance potency against specific cancer types .
Antiprotozoal Activity
In addition to antitumor effects, this compound has been studied for its antiprotozoal properties. In vitro tests against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis demonstrated varying degrees of activity:
| Protozoa | IC50 (µM) |
|---|---|
| E. histolytica | 0.740 |
| G. intestinalis | 0.050 |
| T. vaginalis | 0.070 |
These results indicate that certain structural modifications can significantly enhance the biological activity against protozoan infections .
Case Studies
- Antitumor Study : A recent study synthesized several derivatives of this compound and assessed their cytotoxicity on cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug development .
- Antiprotozoal Evaluation : Another research effort focused on the synthesis of related compounds and their testing against protozoal infections highlighted the importance of substituent positioning on the aromatic ring, which influenced their effectiveness against E. histolytica and G. intestinalis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
